molecular formula C8H15NO3S B566770 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone CAS No. 1343349-82-5

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Cat. No.: B566770
CAS No.: 1343349-82-5
M. Wt: 205.272
InChI Key: LZIRKRXTWVPKQZ-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIRKRXTWVPKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728431
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343349-82-5
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone
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